

# Spectroscopic Profile of 4-Nitrocyclohex-1-ene: A Technical Guide

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## Compound of Interest

Compound Name: 4-Nitrocyclohex-1-ene

Cat. No.: B15490614

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrocyclohex-1-ene**, a valuable intermediate in organic synthesis. The information presented herein is essential for the accurate identification and characterization of this compound in various research and development applications.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Nitrocyclohex-1-ene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information has been compiled from reliable chemical data sources.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in public sources			

<sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in public sources	

Note: Specific experimental data for  $^1\text{H}$  and  $^{13}\text{C}$  NMR of **4-Nitrocyclohex-1-ene**, including chemical shifts and coupling constants, are not readily available in publicly accessible spectroscopic databases. Researchers are advised to acquire experimental data on their specific samples for detailed analysis.

## Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Description
~1550	Asymmetric $\text{NO}_2$ stretch
~1370	Symmetric $\text{NO}_2$ stretch
~1650	$\text{C}=\text{C}$ stretch (alkene)
~3020	$=\text{C}-\text{H}$ stretch (alkene)
~2900-2800	$\text{C}-\text{H}$ stretch (alkane)

Note: The listed IR absorption peaks are characteristic for the functional groups present in **4-Nitrocyclohex-1-ene**. Actual peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

## Mass Spectrometry (MS)

m/z	Interpretation
127.14	Molecular Ion $[\text{M}]^+$
Further fragmentation data not available in public sources	

Note: The molecular ion peak corresponds to the molecular weight of **4-Nitrocyclohex-1-ene** ( $\text{C}_6\text{H}_9\text{NO}_2$ ). The fragmentation pattern would provide further structural information but is not currently available in public databases.

## Experimental Protocols

The primary synthetic route to **4-Nitrocyclohex-1-ene** is the Diels-Alder reaction between 1,3-butadiene and nitroethylene.<sup>[1]</sup> While specific experimental procedures from peer-reviewed literature detailing the spectroscopic analysis of the purified product are not readily available in public searches, a general protocol for this reaction is as follows:

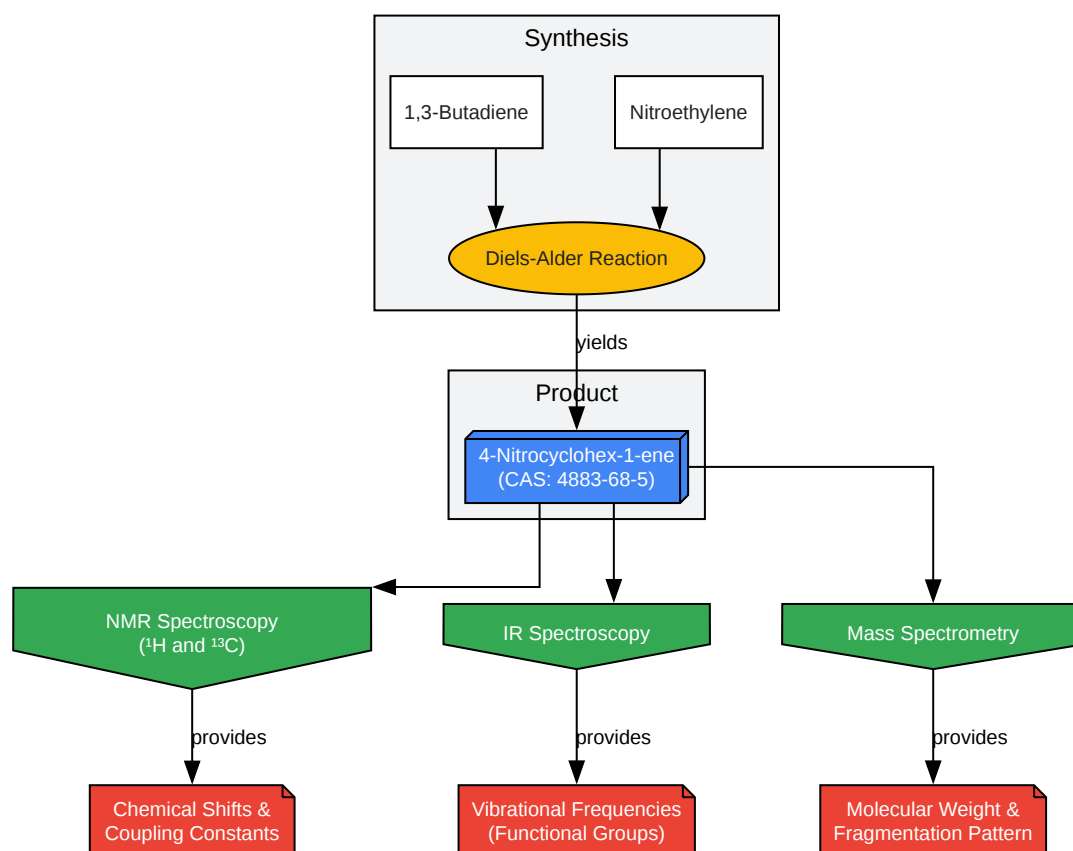
### Synthesis of **4-Nitrocyclohex-1-ene** via Diels-Alder Reaction

- **Reactant Preparation:** 1,3-Butadiene is typically generated in situ or used as a liquefied gas. Nitroethylene is a highly reactive dienophile. Both reactants should be handled with appropriate safety precautions in a well-ventilated fume hood.
- **Reaction Setup:** The reaction is typically carried out in a sealed pressure vessel due to the gaseous nature of 1,3-butadiene at room temperature. An appropriate solvent, such as diethyl ether or dichloromethane, may be used.
- **Reaction Conditions:** The reactants are combined, often at low temperatures to control the exothermic reaction, and then allowed to warm to room temperature or heated to proceed. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up and Purification:** Upon completion, the reaction mixture is carefully vented, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure **4-Nitrocyclohex-1-ene**.
- **Spectroscopic Analysis:** The purified product is then subjected to spectroscopic analysis (NMR, IR, and MS) to confirm its identity and purity.

## Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-Nitrocyclohex-1-ene**.

## Spectroscopic Analysis Workflow for 4-Nitrocyclohex-1-ene



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Spectroscopic analysis workflow.

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## References

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